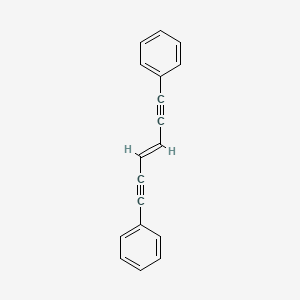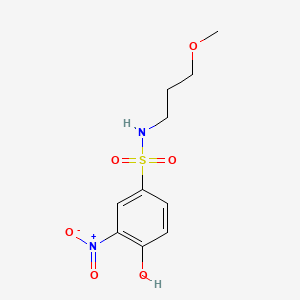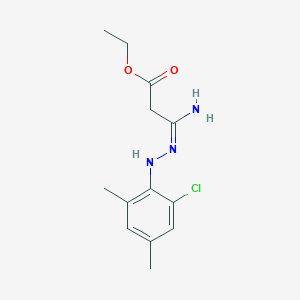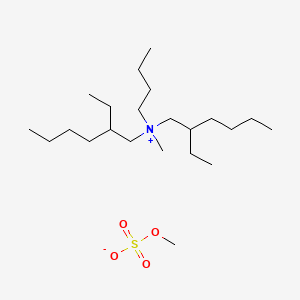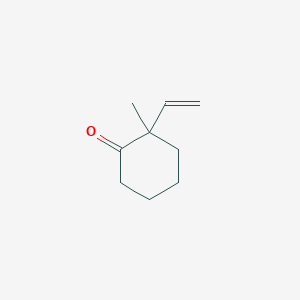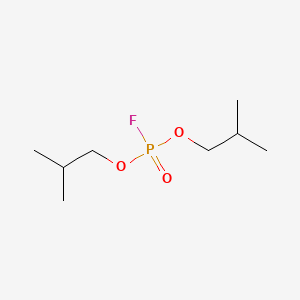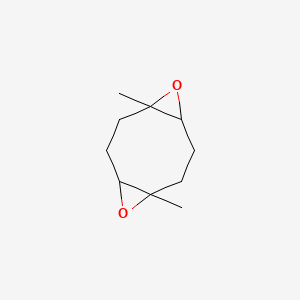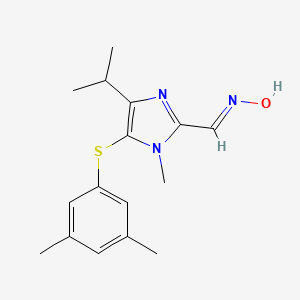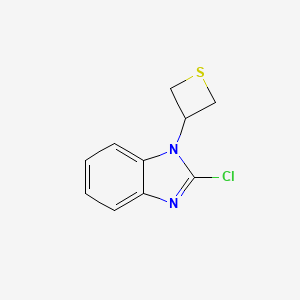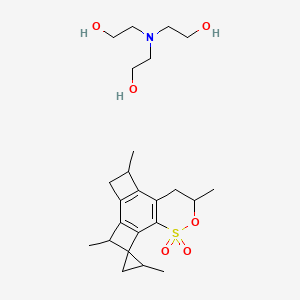
Einecs 306-225-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(hydroxymethyl)propionic acid . It is a trifunctional compound with two primary hydroxyl groups and one tertiary carboxylic group. This compound is widely used in various industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Bis(hydroxymethyl)propionic acid can be synthesized through the reaction of formaldehyde with isobutyraldehyde in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of 2,2-Bis(hydroxymethyl)propionic acid involves large-scale batch or continuous processes. The raw materials, formaldehyde and isobutyraldehyde, are mixed in reactors equipped with efficient mixing and temperature control systems. The reaction mixture is then subjected to purification steps, including filtration and crystallization, to obtain the final product .
化学反応の分析
Types of Reactions: 2,2-Bis(hydroxymethyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and alkyl halides are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-Bis(carboxymethyl)propionic acid.
Reduction: Formation of 2,2-Bis(hydroxymethyl)propanol.
Substitution: Formation of esters and ethers with various functional groups.
科学的研究の応用
2,2-Bis(hydroxymethyl)propionic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polymers and resins.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of coatings, adhesives, and printing inks.
作用機序
The mechanism of action of 2,2-Bis(hydroxymethyl)propionic acid involves its ability to form stable complexes with various metal ions. The hydroxyl and carboxylic groups can coordinate with metal ions, leading to the formation of chelates. These chelates can enhance the solubility and stability of metal ions in various applications .
類似化合物との比較
- 2,2-Bis(hydroxymethyl)butyric acid
- 2,2-Bis(hydroxymethyl)valeric acid
- 2,2-Bis(hydroxymethyl)hexanoic acid
Comparison: 2,2-Bis(hydroxymethyl)propionic acid is unique due to its trifunctional nature, which provides it with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers better solubility and stability, making it more suitable for applications in coatings, adhesives, and biocompatible materials .
特性
CAS番号 |
96687-54-6 |
|---|---|
分子式 |
C24H37NO6S |
分子量 |
467.6 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide |
InChI |
InChI=1S/C18H22O3S.C6H15NO3/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2;8-4-1-7(2-5-9)3-6-10/h8-11H,5-7H2,1-4H3;8-10H,1-6H2 |
InChIキー |
DRUBGPOKYWXIHI-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


